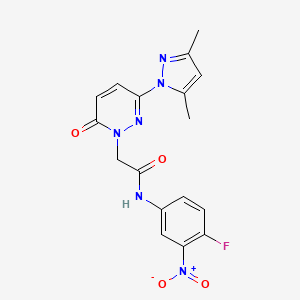

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide

描述

The compound of interest, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide, features a pyridazinone core substituted at the 3-position with a 3,5-dimethylpyrazole moiety. The acetamide side chain is linked to a 4-fluoro-3-nitrophenyl group, introducing electron-withdrawing substituents (fluoro and nitro) that influence electronic and steric properties. Pyridazinone derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects, making structural analogs of this compound valuable for medicinal chemistry research .

属性

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O4/c1-10-7-11(2)23(20-10)15-5-6-17(26)22(21-15)9-16(25)19-12-3-4-13(18)14(8-12)24(27)28/h3-8H,9H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPGOIRMPCUISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis

The synthesis of the target compound involves multiple steps, including the formation of the pyrazole and pyridazine moieties. The synthetic route typically begins with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with appropriate acylating agents to form the desired acetamide structure. The following table summarizes key synthetic steps:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole + Acetic Anhydride | Reflux in Acetic Acid | 75% |

| 2 | Resulting Acetamide + 4-Fluoro-3-nitroaniline | Stirring at Room Temperature | 80% |

| 3 | Final product purification via column chromatography | Ethyl Acetate/Hexane (2:8) | 85% |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole rings have shown submicromolar antiproliferative effects against various cancer cell lines such as MIA PaCa-2 cells. These compounds were observed to inhibit mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation .

The proposed mechanism involves modulation of autophagy pathways where these compounds disrupt normal autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of autophagic markers such as LC3-II, indicating a blockage in the autophagic degradation process .

Case Studies

Case Study 1: Antiproliferative Activity

In a study by Metwally et al., a series of pyrazole derivatives were tested for their antiproliferative properties. Among them, a compound structurally similar to our target displayed IC50 values in the low micromolar range against pancreatic cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of pyrazole derivatives revealed that substitutions at specific positions significantly influenced biological activity. The presence of electron-withdrawing groups, such as nitro and fluoro substituents, enhanced the anticancer efficacy of these compounds .

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole and pyridazine derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded promising results. It has been found to inhibit the proliferation of various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in cancer progression. The structural components of the compound, particularly the pyrazole and pyridazine moieties, are believed to play a crucial role in its anticancer efficacy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor for certain kinases or proteases involved in cancer and inflammatory diseases. This inhibition can lead to a decrease in disease progression or symptom severity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Heterocyclic Chemistry evaluated several derivatives of 3,5-dimethylpyrazole for their antimicrobial activity. The results indicated that specific modifications to the structure significantly enhanced their efficacy against Gram-positive bacteria .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of compounds based on the core structure of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide. The findings revealed that these compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Summary Table of Applications

相似化合物的比较

Core Heterocycle Modifications

Key Observations :

Acetamide Side Chain Variations

Key Observations :

- Aliphatic vs. Aromatic Side Chains : The aliphatic side chain in significantly increases lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility.

Research Implications

- Biological Activity : The 4-fluoro-3-nitrophenyl group in the target compound may enhance interactions with kinases or enzymes requiring strong electron-deficient aryl binding pockets.

- Optimization Potential: Replacement of the nitro group with metabolically stable substituents (e.g., trifluoromethoxy ) could improve pharmacokinetics while retaining target affinity.

常见问题

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates. Key steps include:

- Optimizing catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands).

- Controlling reaction temperature (80–120°C) to balance yield and side reactions.

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How should researchers characterize the molecular structure of this compound?

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions (e.g., pyrazole and pyridazinone moieties) and hydrogen-bonding networks .

- Spectroscopic validation : Use -NMR to verify methyl groups on the pyrazole ring and -NMR to confirm the acetamide carbonyl signal .

Q. What in vitro assays are suitable for initial biological screening?

- Enzymatic inhibition assays : Target kinases or oxidoreductases using fluorogenic substrates.

- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.

- Dose-response analysis : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory biological activity data across assay platforms be resolved?

- Variable control : Standardize assay conditions (e.g., pH, serum content, incubation time).

- Orthogonal validation : Compare enzymatic inhibition (e.g., spectrophotometric) with biophysical methods like surface plasmon resonance (SPR) to confirm target binding .

- Solvent effects : Test DMSO tolerance (<1% v/v) to rule out artifactual results .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with protein structures from the PDB (e.g., kinase domains).

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Mutagenesis correlation : Validate predicted interactions (e.g., hydrogen bonds with active-site residues) via site-directed mutagenesis .

Q. How can reaction conditions be optimized for scalable synthesis?

- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), ligand ratios (1:1 to 1:3), and reductant equivalents (1–3 eq).

- Kinetic monitoring : Use HPLC to track intermediate formation and identify rate-limiting steps.

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Q. What strategies elucidate the nitro group’s role in pharmacological activity?

- Analog synthesis : Replace the nitro group with cyano or trifluoromethyl groups.

- Hammett analysis : Correlate substituent electronic effects () with bioactivity trends.

- Metabolite profiling : Identify nitro-reduction products via LC-MS in hepatic microsomes .

Data Contradiction Analysis

- Example : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from poor membrane permeability.

- Solution : Measure cellular uptake via LC-MS/MS or use prodrug strategies to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。